N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide
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Overview
Description
N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylpiperazine moiety linked to a sulfonyl group, which is further connected to a dimethylphenyl ring and a methanesulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide typically involves multiple steps. One common synthetic route includes:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine under basic conditions to form benzylpiperazine.
Sulfonylation: The benzylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Dimethylphenyl: The sulfonylated benzylpiperazine is coupled with a dimethylphenyl derivative under specific conditions to form the desired product.
Methanesulfonamide Introduction: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aromatic ring or piperazine moiety.
Scientific Research Applications
N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfonyl and methanesulfonamide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
Uniqueness
N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its benzylpiperazine moiety, coupled with the sulfonyl and methanesulfonamide groups, makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C20H27N3O4S2 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)sulfonyl-2,6-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H27N3O4S2/c1-16-9-10-19(17(2)20(16)21-28(3,24)25)29(26,27)23-13-11-22(12-14-23)15-18-7-5-4-6-8-18/h4-10,21H,11-15H2,1-3H3 |
InChI Key |
RTFUCWBPLHSIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C)NS(=O)(=O)C |
Origin of Product |
United States |
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